Carbenicillin disodium Carbenicillin disodium Carbenicillin disodium is an organic sodium salt. It contains a carbenicillin(2-).
Carbenicillin Disodium is the disodium salt form of carbenicillin, a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal and beta-lactamase resistant activity. Carbenicillin acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to incomplete bacterial cell wall synthesis and eventually causes cell lysis.
Broad-spectrum semisynthetic penicillin derivative used parenterally. It is susceptible to gastric juice and penicillinase and may damage platelet function.
Brand Name: Vulcanchem
CAS No.: 4800-94-6
VCID: VC20746138
InChI: InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1
SMILES: CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Molecular Formula: C17H16N2Na2O6S
Molecular Weight: 422.4 g/mol

Carbenicillin disodium

CAS No.: 4800-94-6

VCID: VC20746138

Molecular Formula: C17H16N2Na2O6S

Molecular Weight: 422.4 g/mol

* For research use only. Not for human or veterinary use.

Carbenicillin disodium - 4800-94-6

Description Carbenicillin disodium is an organic sodium salt. It contains a carbenicillin(2-).
Carbenicillin Disodium is the disodium salt form of carbenicillin, a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal and beta-lactamase resistant activity. Carbenicillin acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to incomplete bacterial cell wall synthesis and eventually causes cell lysis.
Broad-spectrum semisynthetic penicillin derivative used parenterally. It is susceptible to gastric juice and penicillinase and may damage platelet function.
CAS No. 4800-94-6
Product Name Carbenicillin disodium
Molecular Formula C17H16N2Na2O6S
Molecular Weight 422.4 g/mol
IUPAC Name disodium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Standard InChI InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1
Standard InChIKey RTYJTGSCYUUYAL-YCAHSCEMSA-L
Isomeric SMILES CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Related CAS 4697-36-3 (Parent)
Solubility >63.4 [ug/mL] (The mean of the results at pH 7.4)
Synonyms carbenicillin indanyl
carbenicillin indanyl sodium
carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer
carindacillin
carindacillin sodium
Carindapen
CP 15,464-2
CP 15464
CP-15,464-2
CP-15464
Geocillin
indanyl carbenicillin
N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate
sodium carindacillin
Reference Guzmán, Flavio, MD. /Beta Lactams Antibiotics (penicillins and Cephalosporins) Mechanism of Action.” Medical Pharmacology. Pharmacology Corner, 29 Nov. 2008. Web. 21 Aug. 2012.Pitout JD, Sanders CC, Sanders WE Jr. Antimicrobial resistance with focus on beta-lactam resistance in gram-negative bacilli. Am J Med 1997; 103:51.E. Bourhis, S. G. Hymowitz and A. G. Cochran 2007. The mitotic regulator Survivin binds as a monomer to its functional interactor BorealinMatsuda N., Isuzugawa K., Gao M., Takshina T. and Nishimura, K. Development of Agrobacterium-mediated transformation system in pear cultivars with low-regeneration Frequency. Hortscience, Vol. 39(4), July 2004
PubChem Compound 20933
Last Modified Sep 13 2023

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